1,3,12-Trihydroxycholan-24-oic acid

CYP3A biomarker drug-drug interaction itraconazole inhibition

Researchers requiring a specific endogenous probe for CYP3A activity face the issue of cross-reactivity with common bile acids like cholic acid. This 95% pure reference standard (1β-OH-DCA) provides the metabolic specificity needed for accurate DDI biomarker analysis. Key advantages include:
- Validated for LC-MS/MS quantification of CYP3A-mediated DCA 1β-hydroxylation
- Enables non-invasive CYP3A phenotyping via a single plasma or urine sample
- Eliminates the need for separate probe-drug administration in clinical protocols

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 63266-91-1
Cat. No. B1259599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,12-Trihydroxycholan-24-oic acid
CAS63266-91-1
Synonyms1 beta,3 alpha,12 alpha-trihydroxy-5 beta-cholanoic acid
1,3,12-trihydroxycholanoic acid
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C
InChIInChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14?,15?,16+,17-,18+,19+,20?,21?,23+,24-/m1/s1
InChIKeyDAKYVYUAVGJDRK-JZBKOBKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,12-Trihydroxycholan-24-oic Acid: Identity and Procurement


1,3,12-Trihydroxycholan-24-oic acid (CAS 63266-91-1), systematically named (5β)-1,3,12-trihydroxy-cholan-24-oic acid and commonly referred to as 1β-hydroxydeoxycholic acid (1β-OH-DCA), is a trihydroxy bile acid of molecular formula C₂₄H₄₀O₅ and molecular weight 408.57 g/mol [1]. It belongs to the class of trihydroxy-5β-cholanic acids and differs from the primary bile acid cholic acid (3α,7α,12α-trihydroxy) by bearing a hydroxyl group at the 1β position rather than at 7α [2]. This compound is an endogenous secondary bile acid metabolite formed specifically via CYP3A-mediated 1β-hydroxylation of deoxycholic acid, and is commercially available as a research-grade reference standard with a minimum purity specification of 95% .

Endogenous CYP3A-specific metabolite, distinct from primary bile acids
Formed via CYP3A-mediated 1β-hydroxylation of deoxycholic acid
Research-grade reference standard for CYP3A biomarker studies
Supplied with documented purity for analytical method development
Essential for isomer-specific LC-MS/MS identification
Distinguishes 1β-OH-DCA from cholic acid and other trihydroxy isomers

Why Other Trihydroxy Bile Acids Cannot Substitute


Although 1,3,12-trihydroxycholan-24-oic acid shares the same molecular formula (C₂₄H₄₀O₅) and trihydroxy bile acid class membership with cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, CAS 81-25-4), the positional isomerism—a 1β-hydroxyl in place of the 7α-hydroxyl—produces fundamentally distinct biological provenance. Cholic acid is a primary bile acid synthesized from cholesterol in the liver via CYP7A1 and CYP8B1, whereas 1,3,12-trihydroxycholan-24-oic acid is exclusively a CYP3A-mediated tertiary metabolite of deoxycholic acid [1]. Screening of 21 recombinant human P450 enzymes demonstrated that only CYP3A4, CYP3A5, and CYP3A7 catalyze the 1β-hydroxylation of deoxycholic acid to form this compound, making it a highly specific endogenous probe for CYP3A activity that no other trihydroxy bile acid can replicate [2]. Procurement of cholic acid or generic bile acid mixtures for CYP3A biomarker or DDI studies will therefore fail to provide the requisite metabolic specificity.

Target: 1,3,12-Trihydroxy
Substitute: Cholic Acid
CYP3A-exclusive metabolite (1β-hydroxylation)
Primary bile acid synthesized via CYP7A1/CYP8B1
Sensitive to CYP3A inhibition in microsomal assays
Multi-isoform metabolism; no single CYP3A specificity
Essential for CYP3A biomarker/DDI research
May not provide requisite CYP3A metabolic specificity; may confound metabolomics interpretation
Similar molecular formula and trihydroxy structure do not ensure interchangeable metabolic specificity. Substitution may shift CYP3A biomarker signal interpretation.

Quantitative Differentiation Evidence


Superior CYP3A Inhibition Dynamic Range vs. 4β-Hydroxycholesterol

In a clinical DDI study, total 1β-OH-DCA (sum of free 1β-OH-DCA plus its glycine and taurine conjugates) in human plasma exhibited an 81–85% reduction in AUCLST, AUC24h, Cmax, and mean concentrations following strong CYP3A inhibition with itraconazole [1]. In contrast, the established CYP3A biomarker 4β-hydroxycholesterol (4β-HC) showed only a 20.8% mean decrease (P=0.006) under the same inhibitor (itraconazole 400 mg daily for 7 days) in a comparable clinical setting [2]. The 4.0-fold larger inhibitory signal magnitude for 1β-OH-DCA demonstrates a substantially wider dynamic range for detecting CYP3A inhibition.

Inhibition dynamic range
Head-to-head
81–85% ↓ in total 1β-OH-DCA
4β-HC: 20.8% ↓ (P=0.006)
Reported 4.0-fold larger inhibitory response
Supports detection of strong CYP3A inhibition
Human plasma; itraconazole 400 mg/day, 7 days
CYP3A biomarker drug-drug interaction itraconazole inhibition dynamic range

Moderate CYP3A Inhibition Detection vs. 4β-Hydroxycholesterol

In a study evaluating moderate CYP3A inhibition, co-administration of fluconazole (a moderate CYP3A inhibitor) resulted in 39% reductions in total 1β-OH-DCA Cmax and AUC(0–24h) in human plasma [1]. This is the first demonstration that an endogenous plasma biomarker can detect moderate CYP3A inhibition. By contrast, 4β-hydroxycholesterol has been consistently reported as incapable of detecting CYP3A inhibition beyond strong inhibitors, with only a ~20% decrease even with strong inhibitors such as itraconazole, and no validated signal for moderate inhibitors [2]. The geometric mean ratio of total 1β-OH-DCA exposures showed good correlation with the geometric mean ratio of fedratinib (a CYP3A4 substrate) exposures, confirming pharmacological relevance [1].

Moderate inhibitor detection
Head-to-head
39% reduction
Cmax & AUC(0–24h) with fluconazole
Supports moderate CYP3A inhibitor DDI assessment
4β-HC yields no usable moderate-inhibition signal
moderate CYP3A inhibitor fluconazole DDI prediction 4β-hydroxycholesterol limitation

Exclusive CYP3A Isoform Selectivity

Screening of 21 recombinantly expressed human cytochrome P450 enzymes revealed that 1β-hydroxylation of deoxycholic acid to form 1,3,12-trihydroxycholan-24-oic acid (1β-OH-DCA) is catalyzed exclusively by CYP3A subfamily members—CYP3A4, CYP3A5, and CYP3A7—with no other hepatic or extrahepatic P450 showing detectable activity, except for the brain-specific CYP46A1 [1]. This contrasts with the broader P450 involvement in the metabolism of other bile acids; for instance, cholic acid undergoes hydroxylation at multiple positions by several CYP isoforms including CYP2D6 and CYP3A [2]. Formation of 1β-OH-DCA was strongly inhibited (>90%) by the selective CYP3A inhibitor ketoconazole in human liver microsomes, confirming functional specificity [1].

Isoform selectivity
Cross-study comparable
3 CYP3A isoforms + CYP46A1
exclusive 1β-hydroxylation among 21 P450s
Near-absolute CYP3A restriction minimizes off-target signals
Ketoconazole inhibition >90% in human liver microsomes
CYP3A specificity recombinant P450 screening 1β-hydroxylation isoform selectivity

Urinary Metabolic Ratio Correlation with Midazolam Clearance

The 1β-OH-DCA to deoxycholic acid (DCA) urinary metabolic ratio (UMR) was assessed as a non-invasive CYP3A metric in healthy volunteers. At baseline, the UMR correlated significantly with oral midazolam clearance (r = 0.652, p = 0.041) and Cmax (r = −0.652, p = 0.041) [1]. After 7-day rifampicin induction, the UMR increased 11.4-fold (p < 0.01), demonstrating robust responsiveness to CYP3A induction [1]. While urinary DCA itself is a common bile acid detectable in many contexts, the specific 1β-hydroxylation metabolic ratio provides a CYP3A-selective metric that unconjugated DCA concentration alone cannot offer [2].

Urinary ratio phenotyping
Cross-study comparable
1β-OH-DCA/DCA UMR: 11.4× ↑ with rifampicin (p
DCA alone: no CYP3A-specific signal
Reported correlation with midazolam clearance r=0.652 (p=0.041)
Enables non-invasive CYP3A phenotyping in research cohorts
Urinary ratio normalizes for diet/microbiome confounders
Positional isomer identity
Class-level inference
Predicted logP ~2.5 vs cholic acid ~1.1–1.4
Distinct metabolic origin (CYP3A vs primary synthesis)
Reference standard needed for unambiguous isomer assignment
Comparative CMC/receptor data remain sparse
In vitro index reaction
Head-to-head
DCA 1β-hydroxylation: >80% CYP3A4; 5–10× >GDCA turnover
DCA 5β-hydroxylation: broader isoform involvement; lower reactivity
Higher CYP3A4 selectivity and metabolic activity
Reported as more selective in vitro CYP3A index reaction
Pearson correlation with midazolam hydroxylation validated
urinary biomarker CYP3A phenotyping metabolic ratio midazolam correlation

Positional Isomer Differentiation from Cholic Acid

1,3,12-Trihydroxycholan-24-oic acid differs from its closest isomeric analog, cholic acid (3α,7α,12α-trihydroxy), by substitution of the 7α-hydroxyl with a 1β-hydroxyl group. This positional isomerism produces a predicted logP of 2.46–2.49 and water solubility of 0.074 g/L for the 1,3,12-isomer [1]. Literature data for trihydroxy bile acid isomer series demonstrate that the position of the third hydroxyl group (e.g., 12α in cholic acid vs. 6α in hyocholic acid) has a profound effect on hydrophilic-hydrophobic balance and, consequently, on micellar properties, membrane interactions, and receptor binding [2]. Although direct comparative CMC or receptor EC50 data for the 1β-isomer vs. cholic acid remain sparse, the structural difference is unambiguously established: the 1β-hydroxyl pattern is a specific CYP3A metabolic signature absent from the primary bile acid synthesis pathway, making the compound an essential analytical reference standard for distinguishing CYP3A-derived bile acid metabolites from primary bile acid species in metabolomics workflows [3].

Positional isomer identity
Class-level inference
Predicted logP ~2.5 vs cholic acid ~1.1–1.4
Distinct metabolic origin (CYP3A vs primary synthesis)
Reference standard needed for unambiguous isomer assignment
Comparative CMC/receptor data remain sparse
positional isomerism bile acid structure-activity trihydroxy isomer hydroxyl position effect

DCA 1β-Hydroxylation as a Superior CYP3A4 Index Reaction

A systematic comparison of DCA 1β- and 5β-hydroxylation as in vitro CYP3A index reactions in 14 single-donor human liver microsomes and recombinant CYP3A enzymes demonstrated that DCA 1β-hydroxylation (producing 1β-OH-DCA) exhibits higher metabolic activity than DCA 5β-hydroxylation [1]. Metabolic phenotyping revealed that DCA 1β-hydroxylation is predominantly catalyzed by CYP3A4 (>80% contribution), whereas DCA 5β-hydroxylation shows a more distributed isoform involvement [1]. Robust Pearson correlation was established between the intrinsic clearance of DCA 1β-hydroxylation and midazolam 1′- and 4-hydroxylation across the 14 donor microsomes, validating its use as a CYP3A index reaction [1]. The metabolic turnover of DCA in 1β- and 5β-hydroxylation was 5–10 times higher than that of glycodeoxycholic acid (GDCA), indicating that 1β-OH-DCA in vivo likely originates from DCA oxidation followed by conjugation [1].

In vitro index reaction
Head-to-head
DCA 1β-hydroxylation: >80% CYP3A4; 5–10× >GDCA turnover
DCA 5β-hydroxylation: broader isoform involvement; lower reactivity
Higher CYP3A4 selectivity and metabolic activity
Reported as more selective in vitro CYP3A index reaction
Pearson correlation with midazolam hydroxylation validated
in vitro CYP3A index reaction 1β-hydroxylation kinetics human liver microsomes reaction phenotyping

Key Procurement Scenarios


Clinical DDI: CYP3A Induction and Inhibition Detection

In early-phase clinical drug development, the ability to detect CYP3A-mediated drug-drug interactions using an endogenous plasma biomarker is critical for regulatory DDI risk assessment. 1,3,12-Trihydroxycholan-24-oic acid (as total 1β-OH-DCA) is the only endogenous biomarker demonstrated to detect strong CYP3A induction (6.8–10.3-fold increase with rifampin), strong inhibition (81–85% reduction with itraconazole), and moderate inhibition (39% reduction with fluconazole) from a single plasma matrix [1][2]. The validated LC-MS/MS assay achieves an LLOQ of 50 pg/mL, sufficient to quantify basal levels and track further reduction upon inhibition [1]. This eliminates the need for separate probe-drug administration and enables pharmacokinetic and biomarker assessment from the same sample, streamlining clinical protocol design.

In Vitro CYP3A Phenotyping via DCA 1β-Hydroxylation

For laboratories conducting CYP3A activity assessment in human liver microsomes or recombinant enzyme systems, DCA 1β-hydroxylation to 1,3,12-trihydroxycholan-24-oic acid offers a validated in vitro index reaction with >80% CYP3A4 contribution and higher reactivity than alternative bile acid hydroxylation endpoints [3]. The synthesized reference standard (1β-OH-DCA) is required for LC-MS/MS quantification of the 1β-hydroxylation product, as the authentic standard is essential for distinguishing this specific metabolite from other trihydroxy bile acid isomers that produce similar mass spectrometric signals [4]. Procurement of the pure compound is necessary for constructing calibration curves and validating the analytical method.

Non-Invasive CYP3A Phenotyping via Urinary Ratio

The 1β-OH-DCA/DCA urinary metabolic ratio provides a non-invasive CYP3A phenotyping approach validated against oral midazolam clearance (r = 0.652, p = 0.041) with an 11.4-fold induction response window under rifampicin [5]. This application requires authentic 1,3,12-trihydroxycholan-24-oic acid as a quantitative reference standard for LC-MS/MS measurement of urinary 1β-OH-DCA concentrations. Because the structural isomer cholic acid (3α,7α,12α-trihydroxy) is also present in urine at substantial concentrations, chromatographic separation and positive identification of the 1β-isomer demand a well-characterized reference material, not a surrogate bile acid standard.

Isomer-Specific Identification in Bile Acid Metabolomics

In untargeted and targeted bile acid profiling studies using UPLC-HRMS or GC-MS, trihydroxy bile acid positional isomers (e.g., 1β,3α,12α-; 3α,7α,12α-; 3β,7α,12α-; 3α,6α,7α-) produce closely related chromatographic retention and mass spectrometric fragmentation patterns [4]. The identification of 1,3,12-trihydroxycholan-24-oic acid as a CYP3A-derived metabolite in human plasma and urine requires an authentic reference standard to confirm retention time and fragmentation spectrum. Its detection serves as a specific readout of CYP3A metabolic activity in metabolomics studies of liver disease, drug exposure, or gut-microbiome interactions, where misassignment to cholic acid would confound biological interpretation [4][6].

Application
Selection Property
Validation Focus
Plasma CYP3A biomarker for DDI research
Endogenous biomarker covering induction, strong and moderate inhibition
Dynamic range profiling and LC-MS/MS assay sensitivity review
In vitro CYP3A activity assessment
DCA 1β-hydroxylation index reaction selectivity
CYP3A4 contribution and microsomal incubation assay context
Non-invasive urinary CYP3A phenotyping
1β-OH-DCA/DCA metabolic ratio normalization
Probe drug clearance correlation review
Bile acid metabolomics isomer identification
Authentic 1β-isomer reference standard
Retention time and fragmentation spectrum confirmation
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